molecular formula C20H13Cl B12961584 9-Chloro-10-phenylanthracene

9-Chloro-10-phenylanthracene

Cat. No.: B12961584
M. Wt: 288.8 g/mol
InChI Key: UXAKTVHNNKNTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-10-phenylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene rings. This compound is notable for its unique photophysical properties, making it a subject of interest in various scientific fields, including organic electronics and photochemistry .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-10-phenylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-Chloro-10-phenylanthracene primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in applications like OLEDs and bioimaging . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state .

Properties

Molecular Formula

C20H13Cl

Molecular Weight

288.8 g/mol

IUPAC Name

9-chloro-10-phenylanthracene

InChI

InChI=1S/C20H13Cl/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13H

InChI Key

UXAKTVHNNKNTSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.